5-Bromo-1-(3-methylbenzyl)-1H-pyrazole

Description

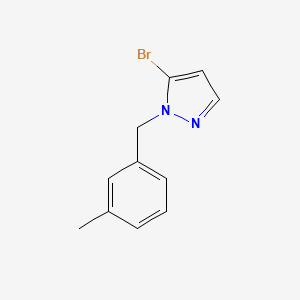

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11BrN2 |

|---|---|

Molecular Weight |

251.12 g/mol |

IUPAC Name |

5-bromo-1-[(3-methylphenyl)methyl]pyrazole |

InChI |

InChI=1S/C11H11BrN2/c1-9-3-2-4-10(7-9)8-14-11(12)5-6-13-14/h2-7H,8H2,1H3 |

InChI Key |

TXBIKHKCGXWSSN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=CC=N2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 1 3 Methylbenzyl 1h Pyrazole and Analogous Structures

Foundational Strategies for Pyrazole (B372694) Core Construction

The formation of the pyrazole nucleus is a cornerstone of heterocyclic chemistry, with several robust methods available for its synthesis. These strategies can be broadly categorized into multicomponent reactions, 1,3-dipolar cycloadditions, and cyclocondensation reactions involving hydrazines.

Multicomponent Approaches for Pyrazole Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single synthetic operation. For the synthesis of pyrazole derivatives, MCRs typically involve the condensation of a hydrazine (B178648) derivative, a 1,3-dicarbonyl compound or its equivalent, and often other components to introduce further diversity. organic-chemistry.orggoogle.com These one-pot syntheses are highly valued for their ability to rapidly generate libraries of substituted pyrazoles. organic-chemistry.orggoogle.com

A common MCR strategy for pyrazole synthesis involves the reaction of a β-ketoester, an aldehyde, a hydrazine, and a nitrile (e.g., malononitrile). orgsyn.org Variations of this approach can lead to highly functionalized pyrazoles. For instance, a four-component reaction of ethyl acetoacetate, hydrazine hydrate, an aldehyde, and malononitrile (B47326) can yield pyranopyrazoles. orgsyn.org While not directly yielding 1,5-disubstituted pyrazoles, these methods highlight the versatility of MCRs in constructing the pyrazole core, which can then be further modified.

Table 1: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|---|

| Ethyl acetoacetate | Hydrazine hydrate | Aldehyde | Malononitrile | Co3O4-SiO2-NH2 nanocomposites | Pyranopyrazole |

| β-ketoester | Hydrazine | Aldehyde | Malononitrile | Yb(PFO)3 | Persubstituted pyrazole |

1,3-Dipolar Cycloaddition Reactions in Pyrazole Ring Formation

The 1,3-dipolar cycloaddition is a powerful and widely used method for the construction of five-membered heterocyclic rings, including pyrazoles. researchgate.net This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound, with a dipolarophile, typically an alkyne or an alkene. researchgate.net The regioselectivity of the cycloaddition is a key aspect, often controlled by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.

A convenient one-pot procedure for the preparation of 1H-pyrazoles involves the in situ generation of diazo compounds from aldehydes, which then react with terminal alkynes to regioselectively furnish 3,5-disubstituted pyrazoles. nih.gov This method avoids the need to handle potentially hazardous diazo compounds directly. The use of N-vinylimidazole as an acetylene (B1199291) equivalent allows for the synthesis of 1H-3-substituted pyrazoles. nih.gov

Cyclocondensation Reactions Utilizing Hydrazines

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or a synthon with equivalent reactivity. researchgate.netresearchgate.net This approach, often referred to as the Knorr pyrazole synthesis, is highly versatile and can be used to prepare a wide range of substituted pyrazoles. researchgate.netrsisinternational.org

The reaction of (3-methylbenzyl)hydrazine with a suitable 1,3-dielectrophile would be a direct route to the 1-(3-methylbenzyl)-1H-pyrazole scaffold. The regioselectivity of this reaction is a critical consideration, as unsymmetrical 1,3-dicarbonyl compounds can potentially yield two isomeric pyrazoles. However, by carefully choosing the reaction conditions and the nature of the substituents, a high degree of regioselectivity can often be achieved. For example, the condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones can proceed with high regioselectivity in N,N-dimethylacetamide. researchgate.net

Regioselective Bromination Techniques for Pyrazole Derivatives

Once the desired pyrazole core is assembled, the introduction of a bromine atom at a specific position is achieved through electrophilic bromination. The position of bromination is dictated by the electronic properties of the pyrazole ring and the substituents attached to it.

Electrocatalytic Approaches for 4-Bromopyrazoles

Electrochemical methods offer a green and efficient alternative to traditional bromination reagents. The electrosynthesis of 4-bromosubstituted pyrazoles has been achieved by the bromination of initial pyrazoles on a platinum anode in aqueous sodium bromide solutions. researchgate.net This method has been shown to be effective for a variety of pyrazole derivatives, with donor substituents on the pyrazole ring promoting the bromination process. researchgate.net While this technique is reported for the synthesis of 4-bromopyrazoles, it represents an important advancement in the controlled halogenation of the pyrazole nucleus.

Bromination of Precursor Pyrazole Scaffolds

The direct bromination of a pre-formed 1-(3-methylbenzyl)-1H-pyrazole is a plausible route to the target compound. The regioselectivity of electrophilic substitution on the pyrazole ring is well-documented. In general, for 1-substituted pyrazoles, electrophilic attack occurs preferentially at the C4 position. However, the presence of directing groups or specific reaction conditions can influence the site of substitution.

To achieve bromination at the C5 position, one might consider a multi-step sequence. For instance, a synthetic strategy could involve the synthesis of a pyrazole with a functional group at the C5 position that can be later converted to a bromine atom. A patent for the synthesis of 5-bromo-1-methyl-1H-pyrazole-3-amine describes a route starting from diethyl butynedioate and methylhydrazine, followed by bromination and subsequent functional group manipulations. google.com This suggests that building the brominated pyrazole core with the desired N1-substituent is a viable strategy.

Alternatively, direct bromination of the 1-(3-methylbenzyl)-1H-pyrazole precursor could be attempted using various brominating agents. While the C4 position is generally favored for electrophilic attack, steric hindrance from the N1-benzyl group might influence the regioselectivity, potentially leading to some C5-bromination. The choice of brominating agent (e.g., N-bromosuccinimide (NBS), bromine) and reaction conditions (solvent, temperature, catalyst) would be crucial in controlling the outcome of the reaction.

Table 2: Common Brominating Agents and Their Applications

| Brominating Agent | Abbreviation | Typical Application |

|---|---|---|

| N-Bromosuccinimide | NBS | Mild and selective bromination of alkenes, aromatic and heteroaromatic compounds. |

| Bromine | Br2 | Direct bromination of aromatic and heteroaromatic compounds, often with a Lewis acid catalyst. |

N-Functionalization Strategies at Position 1 of the Pyrazole Ring

The introduction of substituents at the nitrogen atoms of the pyrazole ring is a fundamental aspect of its chemistry. For unsymmetrical pyrazoles, such as 5-bromopyrazole, the presence of two distinct nitrogen atoms (N-1 and N-2) presents a regioselectivity challenge during functionalization. The choice of synthetic strategy and reaction conditions is paramount in directing the substitution to the desired nitrogen atom.

The N-alkylation of pyrazoles with benzyl (B1604629) halides is a widely employed method for the synthesis of 1-benzylpyrazole derivatives. This reaction typically proceeds via a nucleophilic substitution mechanism where the pyrazole anion attacks the benzylic carbon of the benzyl halide. The synthesis of 5-bromo-1-(3-methylbenzyl)-1H-pyrazole would analogously involve the reaction of 5-bromopyrazole with 3-methylbenzyl bromide.

The general reaction scheme involves the deprotonation of 5-bromopyrazole with a suitable base to form the pyrazolate anion, which then acts as a nucleophile. The choice of base and solvent system is crucial for the efficiency and regioselectivity of the reaction.

Table 1: General Conditions for N-Alkylation of Pyrazoles with Benzyl Halides

| Starting Material | Reagent | Base | Solvent | Product |

| Pyrazole | Benzyl bromide | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 1-Benzylpyrazole |

| 3,5-Dimethylpyrazole | Benzyl chloride | Potassium carbonate (K₂CO₃) | Acetonitrile (CH₃CN) | 1-Benzyl-3,5-dimethylpyrazole |

| 4-Bromopyrazole | Benzyl bromide | Cesium carbonate (Cs₂CO₃) | N,N-Dimethylformamide (DMF) | 1-Benzyl-4-bromopyrazole |

This table presents illustrative examples of N-alkylation reactions on pyrazole rings with benzyl moieties, showcasing various bases and solvents commonly employed in these transformations.

The regioselectivity of N-substitution in pyrazoles is a well-documented phenomenon influenced by several factors, including the nature of the substituent on the pyrazole ring, the electrophile, the base, and the solvent. In the case of 5-bromopyrazole, the electronic and steric effects of the bromine atom play a significant role in directing the incoming benzyl group.

Generally, the alkylation of pyrazoles can lead to a mixture of N-1 and N-2 isomers. The ratio of these isomers is dependent on the reaction conditions. For instance, the use of a strong, non-coordinating base like sodium hydride in a non-polar solvent such as THF often favors the formation of the N-1 isomer due to thermodynamic control. beilstein-journals.org Conversely, the use of a weaker base like potassium carbonate in a polar aprotic solvent such as DMF may lead to a different isomeric ratio.

Studies on the regioselective N-alkylation of substituted pyrazoles have shown that steric hindrance at the C-5 position can direct alkylation to the N-1 position. The bromine atom at the C-5 position of 5-bromopyrazole, while not exceptionally bulky, can influence the regiochemical outcome. Furthermore, the nature of the counter-ion of the base can also play a role, with larger cations sometimes favoring N-1 substitution.

Table 2: Factors Influencing Regioselectivity in Pyrazole N-Alkylation

| Factor | Effect on N-1 vs. N-2 Selectivity | Rationale |

| Steric Hindrance at C-5 | Favors N-1 substitution | The bulkier substituent at C-5 directs the incoming electrophile to the less sterically hindered N-1 position. |

| Base Strength | Stronger bases (e.g., NaH) can favor the thermodynamically more stable N-1 isomer. | Allows for equilibration to the more stable product. |

| Solvent Polarity | Polar aprotic solvents (e.g., DMF) can influence the solvation of the pyrazolate anion and affect the isomeric ratio. | Differential solvation of the two nitrogen atoms of the pyrazolate anion. |

| Counter-ion of the Base | Larger cations (e.g., Cs⁺) can chelate with the pyrazolate anion, influencing the site of alkylation. | Coordination effects can block one nitrogen atom, directing the electrophile to the other. |

This interactive table summarizes the key factors that govern the regioselectivity of N-alkylation reactions on the pyrazole ring, providing insights into how reaction conditions can be tuned to achieve the desired isomer.

Synthetic Utility of this compound as a Chemical Building Block

The presence of a bromine atom at the C-5 position and a functionalizable methylbenzyl group makes this compound a valuable intermediate in organic synthesis. These reactive sites allow for a variety of post-synthetic modifications, enabling the construction of a diverse range of more complex molecules.

The bromine atom on the pyrazole ring is amenable to various palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This methodology provides a powerful tool for introducing aryl, heteroaryl, or vinyl substituents at the C-5 position of the pyrazole ring.

For instance, this compound could be coupled with various arylboronic acids to generate a library of 5-aryl-1-(3-methylbenzyl)-1H-pyrazoles. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. nih.gov

Table 3: Representative Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling of Bromopyrazoles

| Palladium Catalyst | Ligand | Typical Substrates |

| Pd(PPh₃)₄ | Triphenylphosphine | Aryl and heteroaryl bromides |

| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | Electron-rich and electron-deficient aryl bromides |

| Pd(OAc)₂ | SPhos or XPhos | Sterically hindered aryl bromides |

This table showcases a selection of common palladium catalysts and ligands utilized in Suzuki-Miyaura cross-coupling reactions involving brominated pyrazole substrates, highlighting their applicability to different types of coupling partners.

Other notable cross-coupling reactions that can be employed for the functionalization of the C-Br bond include the Sonogashira coupling for the introduction of alkyne moieties, the Heck reaction for the installation of alkene groups, and the Buchwald-Hartwig amination for the formation of C-N bonds. organic-chemistry.orgorganic-chemistry.orgwikipedia.org

Beyond cross-coupling reactions, the bromine atom can be transformed through various other synthetic strategies. One such method is lithium-halogen exchange, where treatment with an organolithium reagent, such as n-butyllithium, at low temperatures generates a 5-lithiated pyrazole intermediate. This highly reactive species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C-5 position. semanticscholar.org

Furthermore, the bromine atom can be a precursor for other functionalities through nucleophilic aromatic substitution, although this is generally less common for electron-rich pyrazole rings unless activated by strongly electron-withdrawing groups.

The 3-methylbenzyl group attached to the N-1 position of the pyrazole ring also offers opportunities for further chemical modification. The methyl group is susceptible to oxidation to afford the corresponding carboxylic acid or aldehyde, providing a handle for further derivatization, such as amide or ester formation. organic-chemistry.org

Additionally, the benzylic position of the methyl group can undergo radical bromination using reagents like N-bromosuccinimide (NBS) to introduce a bromine atom, which can then be used in subsequent nucleophilic substitution or cross-coupling reactions.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 1 3 Methylbenzyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹H and ¹³C NMR spectra provide initial, crucial information about the electronic environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The expected ¹H NMR spectrum of 5-Bromo-1-(3-methylbenzyl)-1H-pyrazole would display distinct signals corresponding to each unique proton environment.

Pyrazole (B372694) Ring Protons: Two signals are expected for the pyrazole ring protons. The proton at the C3 position (H3) and the proton at the C4 position (H4) would appear as doublets due to mutual coupling.

Benzyl (B1604629) Group Protons: The methylene (B1212753) (-CH₂-) bridge connecting the pyrazole and the phenyl ring would appear as a sharp singlet. The four aromatic protons of the 3-methylphenyl group would present as a complex multiplet pattern in the aromatic region of the spectrum.

Methyl Group Protons: The methyl (-CH₃) group on the benzyl ring would yield a distinct singlet.

For a similar compound, 1-benzyl-3,5-dimethyl-1H-pyrazole, the methylene protons appear as a singlet at 5.14 ppm, and the pyrazole ring proton gives a singlet at 5.85 ppm. rsc.org The aromatic protons show a multiplet between 7.15-7.28 ppm. rsc.org These values provide a reference for the expected chemical shifts in the target molecule.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show a signal for each unique carbon atom. For this compound, eleven distinct signals are anticipated:

Pyrazole Ring Carbons: Three signals for the C3, C4, and C5 carbons. The C5 carbon, being bonded to bromine, would appear at a distinct chemical shift compared to the other two.

Benzyl Group Carbons: One signal for the methylene carbon and six signals for the aromatic carbons of the 3-methylphenyl ring.

Methyl Carbon: One signal for the methyl group's carbon.

In a related structure, 1-benzyl-3,5-dimethyl-1H-pyrazole, the pyrazole carbons appear at 147.2, 138.9, and 105.7 ppm, while the methylene carbon is observed at 52.5 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole H3 | Doublet, ~7.5-7.7 | ~140-145 |

| Pyrazole H4 | Doublet, ~6.3-6.5 | ~110-115 |

| Pyrazole C5-Br | - | ~95-105 |

| Benzyl -CH₂- | Singlet, ~5.2-5.4 | ~50-55 |

| Benzyl Aromatic C-H | Multiplet, ~7.0-7.3 | ~125-130 |

| Benzyl Quaternary C | - | ~135-140 |

| Benzyl -CH₃ | Singlet, ~2.3-2.4 | ~20-22 |

Note: The values in this table are estimations based on general principles and data from analogous compounds.

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for assembling the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For the target molecule, COSY would show a crucial cross-peak between the H3 and H4 protons of the pyrazole ring, confirming their adjacency. It would also reveal the coupling network within the 3-methylphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of each carbon signal that has an attached proton. For example, it would link the methylene proton signal to the methylene carbon signal and each aromatic proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by showing long-range (typically 2-3 bond) correlations between protons and carbons. nih.gov Key expected correlations for this compound would include:

A correlation from the methylene (-CH₂-) protons to the N1-attached C5 of the pyrazole ring and to carbons within the benzyl ring, confirming the connection between the two ring systems. nih.gov

Correlations from the pyrazole H3 proton to carbons C4 and C5.

Correlations from the methyl protons to the C2, C3, and C4 carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, which is crucial for confirming stereochemistry and conformation. researchgate.net A NOESY spectrum would be expected to show correlations between the methylene protons and the protons at the 2' and 6' positions of the benzyl ring, as well as the H3 proton of the pyrazole ring, confirming their spatial closeness.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Pyrazole Ring Nitrogen Analysis

¹⁵N NMR spectroscopy, often performed via indirect methods like ¹H-¹⁵N HMBC, provides direct insight into the electronic environment of the nitrogen atoms. In the pyrazole ring, the two nitrogen atoms are chemically distinct: N1 is a "pyrrole-type" nitrogen bonded to the benzyl group, while N2 is a "pyridine-type" imine nitrogen. These differences result in significantly different ¹⁵N chemical shifts, allowing for their clear distinction and providing valuable data on the electronic structure of the heterocycle. mdpi.com

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by absorptions corresponding to specific bond vibrations. Expected characteristic bands include:

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations from both the pyrazole and benzyl rings.

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methylene and methyl groups.

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic pyrazole and phenyl rings. For pyrazole derivatives, a band around 1290 cm⁻¹ can indicate C-N stretching. researchgate.net

~1100-1000 cm⁻¹: C-Br stretching vibration, although it can be weak and in a crowded region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong Raman signals. The symmetric stretching of the rings and the C-H bending modes would be readily observable.

Table 2: Expected Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H Stretch |

| 2950-2850 | Aliphatic C-H Stretch |

| 1610-1450 | Aromatic C=C & C=N Stretch |

| 1320-1280 | C-N Stretch |

| 1100-1000 | C-Br Stretch |

| 800-600 | C-H Out-of-Plane Bending |

Note: These are typical frequency ranges for the assigned functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. nih.gov

Molecular Ion: The molecular formula is C₁₁H₁₁BrN₂. Due to the presence of bromine, the molecular ion (M⁺) peak would appear as a characteristic doublet with nearly equal intensity, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. The expected m/z values would be approximately 250 and 252.

Fragmentation Pattern: Electron impact (EI) or electrospray ionization (ESI) would cause the molecular ion to fragment in a predictable manner. chemguide.co.uk Key fragmentation pathways would likely include:

Benzylic Cleavage: The most favorable cleavage is often at the benzylic position. This would result in the loss of a bromopyrazole radical to form a 3-methylbenzyl cation (m/z 105) or, more likely, the tropylium (B1234903) ion (m/z 91) after rearrangement, which is a very common fragment for benzyl-containing compounds. nih.gov

Cleavage of the N-C Bond: Another significant fragmentation would be the cleavage of the N-CH₂ bond, leading to the formation of a 5-bromo-1H-pyrazole cation (m/z 147/149).

Ring Fragmentation: The pyrazole ring itself can fragment, typically through the loss of N₂ (28 amu) or HCN (27 amu). libretexts.org

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Packing

For crystalline solids, single-crystal X-ray diffraction provides the ultimate structural proof, yielding a precise three-dimensional model of the molecule as it exists in the solid state. tandfonline.com

This analysis would determine:

Unambiguous Connectivity: It would confirm the substitution pattern, definitively placing the bromine at C5 and the 3-methylbenzyl group at the N1 position.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained. For example, studies on similar pyrazole derivatives show the pyrazole ring to be essentially planar. spast.org

Conformation: The dihedral angle between the plane of the pyrazole ring and the phenyl ring would be determined, providing insight into the molecule's preferred solid-state conformation. In related 1-benzyl-pyrazole structures, this angle can vary depending on other substituents and packing forces. tandfonline.com

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice, identifying any significant intermolecular forces such as hydrogen bonds or π-π stacking that influence the crystal structure. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 5 Bromo 1 3 Methylbenzyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.govresearchgate.net This method is favored for its balance of computational efficiency and accuracy in predicting molecular properties. nih.gov Calculations for molecules like 5-Bromo-1-(3-methylbenzyl)-1H-pyrazole typically employ hybrid functionals, such as B3LYP, combined with a suitable basis set to provide reliable predictions of its geometry, stability, and electronic characteristics.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. This procedure systematically alters the molecular geometry to find the configuration with the lowest potential energy. For this compound, this would involve calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

To confirm that the optimized structure represents a true energy minimum (a stable conformation) rather than a saddle point (a transition state), a vibrational frequency analysis is performed. A stable, geometrically optimized structure will exhibit no imaginary frequencies. nih.gov This analysis ensures that the calculated molecular properties correspond to the most energetically favorable conformation of the molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. libretexts.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small energy gap indicates that the molecule is more reactive. libretexts.org For pyrazole (B372694) derivatives, the HOMO is often localized on the pyrazole ring and electron-donating substituents, while the LUMO may be distributed across the ring and any electron-withdrawing groups.

Table 1: Conceptual Relationship between HOMO-LUMO Energy Gap and Molecular Properties

| HOMO-LUMO Energy Gap (ΔE) | Kinetic Stability | Chemical Reactivity | Polarizability |

| Large | High | Low | Low |

| Small | Low | High | High |

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MESP map illustrates the electrostatic potential on the surface of the molecule, providing a guide to its interactions with other chemical species.

Different colors on the MESP surface represent varying electrostatic potentials:

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are prone to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack.

For this compound, one would anticipate that the regions around the electronegative nitrogen and bromine atoms would exhibit a negative potential (red or yellow), making them likely sites for interaction with electrophiles. The hydrogen atoms of the methyl and benzyl (B1604629) groups would likely show positive potential (blue), indicating potential sites for nucleophilic interaction.

Global and local reactivity descriptors are quantitative measures derived from the energies of the frontier molecular orbitals. These descriptors provide a numerical basis for understanding the reactivity, stability, and structural characteristics of a molecule. researchgate.net They are typically calculated using the energies of the HOMO (EHOMO) and LUMO (ELUMO).

Key global reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. imist.ma

Table 2: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Chemical Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to charge transfer; related to stability. |

| Chemical Softness (S) | S = 1 / (2η) | The inverse of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the capacity to act as an electrophile. |

Elucidation of Reaction Mechanisms via Theoretical Approaches

Beyond static molecular properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions. By mapping the potential energy surface of a reaction, theoretical approaches can identify the pathways connecting reactants to products, providing deep insights into reaction mechanisms.

A chemical reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state. The structure of this transient species corresponds to a saddle point on the potential energy surface. Computational methods can be employed to locate and characterize the geometry of the transition state.

The energy difference between the reactants and the transition state is the activation energy (Ea). This energy barrier determines the rate of the reaction; a lower activation energy corresponds to a faster reaction rate. researchgate.net For a proposed reaction involving this compound, DFT calculations could be used to model the reaction pathway, identify the transition state structure, and calculate the activation energy, thereby predicting the kinetic feasibility of the reaction.

Intrinsic Reaction Coordinate (IRC) Path Tracing

Intrinsic Reaction Coordinate (IRC) analysis is a fundamental computational method used to map the minimum energy reaction pathway (MERP) on a potential energy surface, connecting a transition state (TS) to its corresponding reactants and products. uni-muenchen.derowansci.com This technique provides definitive proof that an optimized transition state structure indeed links the intended chemical species and offers detailed insights into the mechanism of a chemical transformation. rowansci.comscm.com The IRC path is defined as the trajectory in mass-weighted Cartesian coordinates that a system would follow if it had infinitesimal kinetic energy, essentially tracing the steepest descent path from the TS down to the adjacent energy minima. uni-muenchen.descm.com

For a molecule like this compound, IRC calculations are invaluable for studying various potential reactions, such as electrophilic aromatic substitution, which typically occurs at the C4 position in pyrazoles. pharmaguideline.com After locating a transition state for a given reaction using quantum mechanical methods, the IRC calculation is initiated. rowansci.com The process involves taking a series of small steps along the reaction coordinate in both the "forward" (towards products) and "backward" (towards reactants) directions, starting from the TS geometry. rowansci.comscm.com

A hypothetical IRC calculation for the nitration of this compound at the C4 position would begin from the optimized transition state of the Wheland intermediate formation. The path tracing would follow the energy profile, confirming that one direction leads to the separated reactants (the pyrazole and the nitronium ion) and the other direction leads to the sigma complex intermediate. The resulting energy profile provides the activation energy barriers for the forward and reverse reactions.

Table 1: Hypothetical Energy Profile along the IRC Path for C4-Nitration

| IRC Point | Reaction Coordinate (amu1/2·Bohr) | Relative Energy (kcal/mol) | Key Geometric Change |

|---|---|---|---|

| Reactants | -4.0 | 0.00 | C4-N distance > 3.0 Å |

| TS | 0.0 | +15.2 | C4-N bond forming (~2.1 Å) |

This interactive table presents hypothetical data for illustrative purposes.

By analyzing the geometric changes at each step along the IRC, researchers can visualize the precise sequence of bond-forming and bond-breaking events, providing a detailed narrative of the reaction mechanism. fiveable.me

Theoretical Studies on Tautomerism and Intramolecular Proton Transfer in Pyrazole Systems

Tautomerism, particularly prototropic tautomerism, is a key characteristic of many heterocyclic systems, including pyrazoles. globalresearchonline.net It involves the migration of a proton between two or more sites within a molecule, leading to constitutional isomers that are in dynamic equilibrium. wiley-vch.de In unsubstituted or N-H pyrazoles, the most common form is the 1,2-proton shift between the two nitrogen atoms. globalresearchonline.netnih.gov The stability of these tautomers is highly sensitive to the nature and position of substituents on the pyrazole ring. researchgate.net Theoretical studies, primarily using Density Functional Theory (DFT), have shown that electron-donating groups tend to favor the C3-substituted tautomer, while electron-withdrawing groups stabilize the C5-substituted form. nih.gov

In the case of this compound, the nitrogen at the 1-position is substituted with a methylbenzyl group. This substitution precludes the typical N-H tautomerism observed in other pyrazoles. However, theoretical studies can still investigate other potential intramolecular proton transfer (IMPT) events, which are fundamental to understanding reaction mechanisms and molecular stability. wiley-vch.deuni-muenchen.de For instance, a proton could potentially transfer from the benzylic carbon or the methyl group to one of the nitrogen atoms or the C5-bromo-substituted carbon, although these events would be associated with very high energy barriers and result in highly unstable zwitterionic or carbanionic species.

Computational methods allow for the calculation of the relative energies and thermodynamic stabilities of these hypothetical tautomers or proton-transferred states. nih.gov By comparing the Gibbs free energies (ΔG) of the optimized geometries of each isomer, the thermodynamically favored structure can be identified. The energy barriers for these proton transfer events can also be calculated by locating the corresponding transition states.

Table 2: Hypothetical Relative Energies of this compound and a Proton-Transferred Isomer

| Species | Method/Basis Set | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|---|---|

| Parent Compound | B3LYP/6-311++G(d,p) | 0.00 | 0.00 |

This interactive table presents hypothetical data for illustrative purposes.

Such theoretical investigations would confirm that for 1-substituted pyrazoles like the title compound, alternative intramolecular proton transfers are energetically prohibitive, and the molecule exists overwhelmingly in its canonical form under normal conditions.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. acs.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular flexibility, and intermolecular interactions over time. acs.org This methodology is particularly useful for exploring the dynamic behavior and conformational space of flexible molecules like this compound. acs.orgeurasianjournals.com

The primary source of flexibility in this molecule is the rotational freedom around the single bond connecting the pyrazole ring's N1 atom to the benzylic carbon of the 3-methylbenzyl group. MD simulations can be employed to explore the conformational landscape defined by the torsion angle of this bond. A simulation would typically be run for several nanoseconds, tracking the molecule's trajectory in a simulated solvent environment (e.g., water or chloroform) to mimic experimental conditions. nih.gov

Analysis of the MD trajectory would reveal the preferred conformations of the molecule, the energy barriers between different conformational states, and the timescale of conformational changes. acs.org For example, the simulation could quantify the orientation of the 3-methylbenzyl group relative to the pyrazole ring. Key parameters such as the root-mean-square deviation (RMSD) can be calculated to assess the structural stability of the system over the simulation time. mdpi.com Furthermore, the simulations can shed light on non-covalent interactions, such as potential intramolecular hydrogen bonds or π-stacking, that might influence the molecule's shape and reactivity. mdpi.com

Table 3: Hypothetical Parameters and Results from an MD Simulation

| Parameter | Value/Observation |

|---|---|

| Simulation Time | 100 ns |

| Solvent | Explicit Water |

| Temperature | 300 K |

| Average RMSD | 1.8 ± 0.3 Å |

| Predominant Dihedral Angle (C2-N1-C_benzyl-C_aryl) | -75° and +85° |

This interactive table presents hypothetical data for illustrative purposes.

By providing a dynamic picture of the molecule's behavior, MD simulations complement the static information obtained from quantum mechanical calculations, offering a more complete understanding of the molecule's structural and chemical properties. eurasianjournals.com

Coordination Chemistry and Catalytic Applications of Pyrazole Derived Ligands

Pyrazole (B372694) as a Ligand in Metal Coordination Complexes

Pyrazoles and their derivatives have long been employed in coordination chemistry due to their ability to form stable complexes with a wide array of transition metals. researchgate.netresearchgate.netacs.org The presence of a pyridine-like sp2-hybridized nitrogen atom allows for effective coordination to Lewis acidic metal centers. nih.govchim.it The N-H group in unsubstituted pyrazoles can be deprotonated to form the pyrazolate anion, which significantly expands its coordination possibilities, often acting as a bridging ligand between two metal centers. nih.govuninsubria.it However, in N-substituted pyrazoles such as 5-Bromo-1-(3-methylbenzyl)-1H-pyrazole, the absence of this acidic proton limits coordination primarily to the remaining pyridine-type nitrogen.

Pyrazole-based ligands can engage with metal centers through several distinct coordination modes, contributing to a wide variety of structural topologies in the resulting complexes. researchgate.netresearchgate.net

Monodentate Coordination : Neutral pyrazole ligands, particularly N-substituted derivatives like this compound, typically coordinate to a single metal ion through the lone pair of electrons on the pyridine-like nitrogen atom (N2). This is the most common mode for this class of ligands. uninsubria.it

Exo-bidentate (Bridging) Coordination : Following deprotonation of the N-H proton, the resulting pyrazolate anion can bridge two metal centers (M-N-N-M'). uninsubria.it This mode is fundamental to the formation of di- or polynuclear complexes, but is not directly accessible for N-substituted pyrazoles. nih.govuninsubria.it

Chelating Coordination : By introducing functional groups with additional donor atoms at positions 3 or 5 of the pyrazole ring, multidentate ligands can be created that form chelate rings with a metal center. researchgate.netnih.gov For this compound, chelation would require the participation of substituents, which is not inherent to the pyrazole ring itself in this case.

| Coordination Mode | Description | Relevant Pyrazole Type |

| η¹-Coordination | A neutral pyrazole binds to a single metal center via its pyridine-like N2 atom. | N-unsubstituted and N-substituted pyrazoles. |

| Exo-bidentate Bridge | The pyrazolate anion links two metal centers using both nitrogen atoms. | N-unsubstituted pyrazoles (after deprotonation). uninsubria.it |

| Chelation | A pyrazole ligand with additional donor groups binds to a single metal center at multiple points. | Functionally substituted pyrazoles. researchgate.netnih.gov |

The synthesis of metal complexes with pyrazole-derived ligands is typically achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.netsouthwales.ac.uk For a ligand like this compound, a common synthetic route would involve reacting it with a metal halide (e.g., CoCl₂, CuCl₂) or metal acetate in a solvent like ethanol or acetonitrile. chemrxiv.org The resulting complexes can be isolated as stable crystalline solids.

Characterization of these complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy : Coordination of the pyrazole ligand to a metal center typically results in a shift of the C=N stretching vibration frequency. This shift provides evidence of the nitrogen atom's involvement in bonding with the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing these complexes in solution. Upon coordination, the chemical shifts of the pyrazole ring protons, particularly those closest to the coordinating nitrogen atom (H3 and H5), are expected to change, indicating a modification of the electronic environment.

Elemental Analysis : This technique is used to confirm the stoichiometry of the synthesized complexes, ensuring the ratio of metal to ligand is consistent with the proposed structure. chemrxiv.org

| Technique | Typical Observation Upon Complexation | Information Gained |

| IR Spectroscopy | Shift in C=N and ring stretching frequencies. | Evidence of metal-nitrogen bond formation. |

| NMR Spectroscopy | Change in chemical shifts of pyrazole ring protons. | Confirmation of ligand coordination in solution. |

| X-ray Diffraction | Precise atomic coordinates. | Definitive molecular structure and coordination geometry. nih.govacs.org |

| Elemental Analysis | Percentage composition of C, H, N, etc. | Confirmation of the empirical formula of the complex. chemrxiv.org |

The substituent at the N1 position of the pyrazole ring plays a critical role in determining the steric and electronic properties of the ligand, which in turn influences the structure and stability of its metal complexes. nih.govsouthwales.ac.uk

In this compound, the 3-methylbenzyl group introduces significant steric bulk. This steric hindrance can affect the coordination geometry around the metal center by:

Limiting the number of ligands that can fit around a single metal ion.

Influencing the orientation of the pyrazole ring relative to the metal and other ligands.

Preventing the formation of certain geometries that might be accessible to less bulky ligands. For example, while a metal ion might accommodate four or even six small pyrazole ligands, it may only coordinate to two or three ligands bearing a bulky 3-methylbenzyl group. uninsubria.it

The electronic nature of the substituents also has an impact. The bromo group at the 5-position is electron-withdrawing, which reduces the basicity of the coordinating N2 nitrogen atom. The 3-methylbenzyl group is generally considered weakly electron-donating. These electronic effects modulate the strength of the metal-ligand bond. The primary impact of N-substitution, however, is the preclusion of the pyrazolate bridging coordination mode, thereby favoring the formation of mononuclear complexes. nih.govuninsubria.it

Applications of Pyrazole-Metal Complexes in Catalysis

The versatility and tunability of pyrazole-based ligands make their metal complexes highly attractive for applications in catalysis. researchgate.netresearchgate.net They have been successfully employed in a range of chemical transformations in both homogeneous and heterogeneous systems.

Pyrazole-metal complexes are effective catalysts for a variety of organic reactions. The easily modifiable nature of the pyrazole ligand allows for the systematic tuning of the catalyst's activity and selectivity. nih.gov

Examples of catalytic applications include:

Oxidation Reactions : Cobalt-pyrazole complexes have been shown to be active catalyst precursors for the peroxidative oxidation of cyclohexane to cyclohexanol and cyclohexanone under mild conditions. nih.gov Copper complexes with pyrazole-based ligands have demonstrated excellent catalytic activity for the oxidation of catechol to o-quinone. researchgate.net

Transfer Hydrogenation : Ruthenium complexes bearing pyrazolyl-phosphine or -amine ligands have been successfully applied in the transfer hydrogenation of ketones, nitriles, and other unsaturated compounds. scholaris.ca

Polymerization : Titanium complexes, when combined with pyrazole ligands, show greatly enhanced catalytic activity for the ring-opening polymerization of L-lactide to produce polylactide (PLA), a biodegradable polymer. rsc.orgscispace.com

Complexes of this compound would be logical candidates for screening in such catalytic systems. The steric and electronic properties imparted by its specific substitution pattern could offer unique selectivity in these transformations.

While less common than their homogeneous counterparts, pyrazole-based systems have also been explored in heterogeneous catalysis. The primary strategy involves immobilizing the pyrazole-metal complex onto a solid support, such as silica, alumina, or a polymer resin. This approach combines the high selectivity of a molecular catalyst with the practical advantages of a heterogeneous system, such as easy separation from the reaction mixture and potential for catalyst recycling.

Insufficient Data for Article on "this compound" in Catalysis

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a lack of specific research data concerning the coordination chemistry and catalytic applications of the chemical compound This compound .

The user's request for an article focusing on "Metal-Ligand Cooperation in Catalytic Transformations" involving this specific pyrazole derivative cannot be fulfilled at this time. The search did not yield any scholarly articles, patents, or detailed experimental findings on the use of this compound as a ligand in metal catalysis, nor any discussion of its potential role in metal-ligand cooperation phenomena.

While the broader field of pyrazole-derived ligands in catalysis is well-documented, generating content for the highly specific compound requested, without supporting research, would not meet the required standards of scientific accuracy and would be speculative. The strict adherence to the provided outline, which necessitates detailed research findings and data tables, cannot be met due to the absence of primary or secondary sources on this topic.

Therefore, the article on the "," specifically section "5.2.3. Metal-Ligand Cooperation in Catalytic Transformations" as it relates to this compound, cannot be generated.

Biochemical Interaction Mechanisms in Vitro and Structure Activity Relationships Sar of Pyrazole Derivatives

Investigation of Enzyme Inhibition Mechanisms by Pyrazole (B372694) Compounds

Pyrazole derivatives are known to inhibit various enzymes through several mechanisms, which are critical for their therapeutic effects. These interactions are primarily governed by the substitution pattern on the pyrazole ring, which influences the compound's affinity and binding mode within the enzyme's active or allosteric sites.

The mode of enzyme inhibition by pyrazole compounds can vary significantly. Competitive inhibition occurs when the pyrazole derivative binds to the active site of an enzyme, preventing the natural substrate from binding. This is often observed when the pyrazole analog mimics the structure of the substrate.

In non-competitive inhibition , the inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound. Mixed-type inhibition involves the inhibitor binding to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic rate.

For instance, studies on pyrazole derivatives as inhibitors of enzymes like cyclooxygenase (COX) have revealed varied inhibition profiles. The nature and position of substituents on the pyrazole core dictate the type of inhibition. While specific inhibitory data for 5-Bromo-1-(3-methylbenzyl)-1H-pyrazole is not publicly available, research on analogous 1-benzyl-1H-pyrazole derivatives has shown potent kinase inhibition, suggesting a competitive binding mode within the ATP-binding pocket of kinases like Receptor Interacting Protein 1 (RIP1) kinase. nih.gov The 1-benzyl group is a key feature for activity in this class of compounds. nih.gov

Table 1: Examples of Inhibition Modes for Various Pyrazole Derivatives Against Different Enzymes This table presents illustrative data from the literature on pyrazole derivatives, not specific to this compound.

| Pyrazole Derivative Class | Target Enzyme | Inhibition Mode | Reference Finding |

|---|---|---|---|

| 1,5-Diarylpyrazoles | Cyclooxygenase-2 (COX-2) | Competitive | Often designed to mimic substrate binding in the active site. |

| Phenylpyrazole amides | Cannabinoid Receptor 1 (CB1) | Competitive Antagonism | Binds to the receptor, preventing agonist activation. elsevierpure.com |

| Pyrazole-based compounds | BRAFV600E | Competitive | Docking simulations show binding to the BRAFV600E active site. rsc.org |

| Substituted Pyrazoles | Meprin α and β | Mixed/Competitive | Inhibition potency is affected by substituents at positions 1, 3, and 5 of the pyrazole ring. nih.gov |

Allosteric modulation, where an inhibitor binds to a site distinct from the active site to alter enzyme activity, is a significant mechanism for pyrazole derivatives. This can lead to either a decrease (negative allosteric modulation) or an increase (positive allosteric modulation) in enzyme activity. Cooperative binding, a form of allosteric regulation, can occur in multimeric enzymes or proteins with multiple binding sites, where the binding of one ligand molecule influences the binding affinity of subsequent molecules.

While specific allosteric effects of this compound have not been documented, the pyrazole class is known to exhibit such behaviors. For example, certain pyrazole compounds have been shown to act as allosteric modulators of receptors, influencing the binding of endogenous ligands.

QSAR studies are computational methods that correlate the chemical structure of compounds with their biological activity. For pyrazole derivatives, QSAR models help in predicting the enzyme binding affinity and guiding the design of more potent inhibitors. These models often use descriptors related to the molecule's electronic properties, hydrophobicity, and steric features.

For selective COX-2 inhibitors based on the 1,5-diaryl pyrazole scaffold, QSAR studies have highlighted the importance of specific three-dimensional spatial descriptors and partial charge distributions for inhibitory potency. researchgate.net The size, shape, and polarizability of the entire molecule were found to be crucial for selective inhibition. researchgate.net In another study on 1H-pyrazole derivatives as EGFR inhibitors, a 5D-QSAR model indicated that hydrogen bond acceptor, hydrophobic, and salt bridge fields contribute significantly to the activity. nih.gov

For a molecule like this compound, a QSAR model would likely consider descriptors such as:

LogP: Representing hydrophobicity, influenced by the bromo and methylbenzyl groups.

Dipole Moment: Reflecting the electronic nature of the molecule.

Molecular Surface Area and Volume: Describing the steric properties.

Topological Descriptors: Such as the Balaban J index, which has been shown to be important for COX inhibition selectivity. researchgate.net

Table 2: Key QSAR Descriptors and Their Importance for Pyrazole Derivatives' Activity This table presents illustrative data from the literature on pyrazole derivatives, not specific to this compound.

| QSAR Descriptor | Physicochemical Property | Importance in Pyrazole SAR |

|---|---|---|

| Molar Refractivity (MR) | Molar polarizability and volume | Influences binding affinity and selectivity, particularly in COX inhibitors. researchgate.net |

| PEOE_VSA-1 (Partial Equalization of Orbital Electronegativities) | Partial charge distribution | Correlates with COX-2 inhibitory potency. researchgate.net |

| std_dim3 | 3D spatial arrangement | A key descriptor for the inhibitory activity of 1,5-diaryl pyrazoles against COX-2. researchgate.net |

| Hydrophobic Fields | Hydrophobicity | Important for the activity of 1H-pyrazole derivatives as EGFR inhibitors. nih.gov |

Computational Modeling of Ligand-Biomacromolecule Interactions

Computational techniques are indispensable tools for elucidating the interactions between small molecules like pyrazole derivatives and their biological targets.

For pyrazole derivatives, docking studies have been widely used to understand their mechanism of action. For instance, docking simulations of 5-phenyl-1H-pyrazol derivatives into the active site of BRAFV600E have shown that these compounds can bind tightly, acting as inhibitors. rsc.org Similarly, docking studies of pyrazole-based compounds have been used to predict their binding to protein targets in various pathogens. amazonaws.com

In the case of this compound, a hypothetical docking study into a kinase active site would likely show hydrophobic interactions involving the 3-methylbenzyl group and the pyrazole ring. The bromine atom at the 5-position could form halogen bonds or participate in hydrophobic interactions, potentially enhancing binding affinity. The nitrogen atoms of the pyrazole ring are often involved in hydrogen bonding with key residues in the active site.

Table 3: Predicted Interactions from Molecular Docking for a Generic 1-Benzyl-5-Bromopyrazole in a Kinase Active Site This table is a hypothetical representation based on general principles and findings for similar compounds.

| Molecular Moiety | Type of Interaction | Potential Interacting Residues |

|---|---|---|

| Pyrazole Ring Nitrogen | Hydrogen Bond | Hinge region amino acids (e.g., Alanine, Cysteine) |

| 3-Methylbenzyl Group | Hydrophobic/Van der Waals | Leucine, Valine, Isoleucine in the hydrophobic pocket |

| Bromo Substituent | Halogen Bond / Hydrophobic | Electron-rich residues (e.g., backbone carbonyls) or hydrophobic pockets |

| Pyrazole Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose predicted by docking and any conformational changes that may occur upon ligand binding. MD simulations can validate the docking results and provide a more realistic picture of the interaction.

For pyrazole derivatives, MD simulations have been used to confirm the stability of docked complexes. For example, simulations of pyrazole benzamides with p38 MAP Kinase indicated stable ligand-receptor interactions over time, supporting the docking predictions. These studies often analyze parameters like root-mean-square deviation (RMSD) to assess the stability of the complex and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

Emerging Research Directions and Future Perspectives for 5 Bromo 1 3 Methylbenzyl 1h Pyrazole

Innovations in Green Synthetic Methodologies for Brominated N-Substituted Pyrazoles

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that are now being re-evaluated through the lens of green chemistry. Future research will increasingly focus on developing more environmentally benign protocols for the synthesis of brominated N-substituted pyrazoles. Key areas of innovation include the use of greener solvents, such as water, and the development of novel catalytic systems. thieme-connect.com

Microwave-assisted synthesis and grinding techniques are examples of green methods that have been successfully applied to the synthesis of pyrazole derivatives, offering advantages such as reduced reaction times and higher yields. nih.gov For instance, the synthesis of various pyrazole derivatives has been achieved through multicomponent reactions in aqueous media, sometimes facilitated by catalysts like ceric ammonium nitrate (CAN) in a PEG-400/water system or nanocomposite catalysts. thieme-connect.com These approaches minimize the use of volatile and hazardous organic solvents, aligning with the principles of sustainable chemistry. thieme-connect.com

Future efforts will likely concentrate on expanding the substrate scope of these green methods to accommodate a wider variety of starting materials for producing compounds like 5-Bromo-1-(3-methylbenzyl)-1H-pyrazole. The development of reusable catalysts and solvent-free reaction conditions represents another significant frontier in this area. researchgate.net

Integration of Advanced Machine Learning and AI in Computational Chemistry for Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and property prediction of novel chemical compounds. eurasianjournals.comresearchgate.net For pyrazole derivatives, these computational tools can accelerate the discovery of new molecules with desired biological activities or material properties, significantly reducing the time and cost associated with traditional experimental screening. eurasianjournals.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, are becoming increasingly sophisticated. These models can establish correlations between the structural features of pyrazole derivatives and their biological activities, such as anticancer or antimicrobial effects. researchgate.netnih.gov By analyzing large datasets of known compounds, these models can predict the activity of new, in-house synthesized pyrazole derivatives and guide the design of novel compounds with enhanced potency. researchgate.netnih.gov

Deep learning frameworks are also emerging as powerful tools for molecular design. acs.org For example, the LUMIA (Learning and Understanding Molecular Insights with Artificial Intelligence) framework has been used to uncover novel chemical insights, including synergistic effects of substituent positions in pyrazole derivatives, which can be leveraged for rational molecular design. acs.org Future applications will likely involve generative AI models that can design novel pyrazole structures with specific, optimized properties from the ground up, while also considering their synthetic accessibility. youtube.com

Table 1: Application of AI/ML in Pyrazole Derivative Research

| Computational Technique | Application in Pyrazole Research | Potential Outcome for this compound |

|---|---|---|

| 2D-QSAR | Predicting anti-cancer activity against various cell lines. researchgate.netnih.gov | Prediction of potential bioactivity and guidance for structural modification to enhance therapeutic properties. |

| Deep Learning (e.g., LUMIA) | Uncovering structure-property relationships for optoelectronic properties. acs.org | Identification of key structural motifs influencing material properties, enabling rational design for specific applications. |

| Molecular Docking & MD Simulations | Evaluating binding affinities to biological targets (e.g., enzymes, proteins). nih.goveurasianjournals.com | Elucidation of potential mechanisms of action and identification of promising biological targets. |

| Generative AI | De novo design of molecules with desired properties. youtube.com | Generation of novel derivatives with optimized characteristics for pharmaceutical or material science applications. |

Exploration of Pyrazole Derivatives in Novel Materials Science Applications

While pyrazole derivatives are well-known for their pharmaceutical applications, their unique electronic and structural properties also make them promising candidates for materials science. jetir.org Future research is expected to increasingly explore the potential of compounds like this compound in the development of novel materials.

One area of interest is their use as fluorescent dyes and labels. By modifying the substituents on the pyrazole ring, it is possible to tune their photophysical properties, making them valuable for applications in biological imaging and sensor development. jetir.org Additionally, certain pyrazole derivatives have shown potential as corrosion inhibitors for metals, offering a protective barrier against degradation. jetir.org

The versatility of the pyrazole scaffold also extends to applications in industries such as oil and gas, where they can act as auxiliary agents in drilling operations, and in water treatment processes. nbinno.com The ongoing exploration into the synthesis of diverse pyrazole derivatives will undoubtedly uncover new applications in areas like organic electronics and functional polymers.

Deeper Mechanistic Insights into Biochemical Interactions and Their Chemical Basis

A fundamental understanding of how pyrazole derivatives interact with biological systems at a molecular level is crucial for the development of effective therapeutic agents. Future research will focus on gaining deeper mechanistic insights into these biochemical interactions. The pyrazole ring itself is a versatile scaffold, with the nitrogen atoms playing a key role in binding to biological targets, such as the heme iron in cytochrome P450 enzymes. nih.gov

The nature and position of substituents on the pyrazole ring significantly influence the compound's binding affinity and mechanism of action. eurasianjournals.comnih.gov For this compound, the bromo and 3-methylbenzyl groups are expected to modulate its lipophilicity, steric profile, and electronic properties, thereby affecting its interaction with target proteins.

Computational methods, including molecular docking and molecular dynamics simulations, will be instrumental in elucidating these interactions. eurasianjournals.comeurasianjournals.com These techniques allow researchers to predict how a molecule like this compound might bind to a specific protein target, providing a rational basis for designing more potent and selective inhibitors or modulators of biological pathways. eurasianjournals.com For instance, understanding how different pyrazoles inhibit CYP2E1 activity can help in predicting and interpreting their metabolic significance. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Celecoxib |

| Metconazole |

| Tebuconazole |

| 4-nitrophenol |

| Phenylbutazone |

| Nimesulide |

| Indomethacin |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Bromo-1-(3-methylbenzyl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or cyclization. For example, bromination of a precursor pyrazole derivative using (N-bromosuccinimide) in , followed by alkylation with 3-methylbenzyl bromide. Solvent choice (e.g., DMSO for polar intermediates) and temperature control (60–80°C) are critical for minimizing side reactions like dehalogenation. Catalysts such as improve alkylation efficiency. Purification via column chromatography (silica gel, hexane/EtOAc) yields >90% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- / : Assign peaks for the pyrazole ring (δ 7.2–8.1 ppm for aromatic protons) and 3-methylbenzyl substituents (δ 2.3 ppm for methyl).

- HRMS : Confirms molecular weight (e.g., [M+H] at m/z 305.05).

- HPLC : Quantifies purity (>95% with C18 column, acetonitrile/water mobile phase).

- X-ray crystallography : Resolves regiochemistry of bromine and benzyl groups .

Advanced Research Questions

Q. How does the bromine substitution at the 5-position affect the compound's electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as an electron-withdrawing group, polarizing the pyrazole ring and enhancing reactivity in Suzuki-Miyaura couplings. Density Functional Theory (DFT) calculations show reduced electron density at the 4-position, favoring palladium-catalyzed coupling with aryl boronic acids. Experimental validation using in THF/ yields biaryl derivatives with >80% efficiency. Comparative studies with non-brominated analogs show slower reaction kinetics .

Q. What strategies resolve contradictions in biological activity data across different assay systems (e.g., enzymatic vs. cell-based assays)?

- Methodological Answer :

- Dose-response profiling : Test compound solubility in DMSO/PBS buffers to rule out aggregation artifacts.

- Enzyme inhibition assays : Measure IC against purified targets (e.g., kinases or oxidoreductases) using fluorogenic substrates.

- Cell-based assays : Use CRISPR-engineered cell lines to isolate target-specific effects. For example, conflicting data in antifungal activity may arise from off-target interactions with cytochrome P450 enzymes, resolved via metabolomic profiling .

Q. How can computational modeling predict target interactions, and what validation methods are used?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to enzymes like succinate dehydrogenase. The bromine and benzyl groups show hydrophobic interactions with conserved residues (e.g., Phe 168).

- Molecular Dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Validate with mutagenesis studies (e.g., Ala substitution of key residues reduces binding affinity by >50%).

- Free-energy perturbation (FEP) : Quantifies substituent effects on binding energy, guiding structural optimization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported for analogous pyrazole derivatives?

- Methodological Answer :

- Reaction monitoring : Use in-situ or LC-MS to identify intermediates (e.g., debrominated byproducts).

- Kinetic studies : Vary temperature and catalyst loading to map optimal conditions. For example, Pd catalysts degrade above 100°C, reducing yields.

- Statistical Design of Experiments (DoE) : Apply factorial design to isolate critical variables (e.g., solvent polarity, base strength) .

Experimental Design Considerations

Q. What controls are essential when evaluating the compound's stability under physiological conditions?

- Methodological Answer :

- pH stability tests : Incubate in buffers (pH 4–9) at 37°C for 24h; monitor degradation via HPLC.

- Light/oxygen sensitivity : Store samples in amber vials under argon.

- Metabolic stability : Use liver microsomes + NADPH to assess CYP450-mediated oxidation. LC-MS/MS identifies metabolites (e.g., hydroxylated derivatives) .

Structural Analog Comparison

Q. How do substitutions at the 1- and 3-positions impact bioactivity compared to the parent compound?

- Methodological Answer :

- SAR studies : Replace 3-methylbenzyl with 4-fluorobenzyl () to enhance blood-brain barrier penetration (logP increases by 0.5).

- Biological testing : Compare IC against cancer cell lines (e.g., MCF-7). Fluorinated analogs show 3-fold higher potency due to improved target engagement.

- Thermodynamic solubility : Measure in PBS; hydrophilic groups (e.g., -OH) reduce membrane permeability despite higher solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.